Regioisomeric Purity: Quantified Differentiation from the Thiophene-3-yl Isomer
The target compound is the thiophen-2-yl regioisomer, which is structurally distinct from the commonly co-listed thiophen-3-yl variant (also with molecular formula C14H24Cl2N2OS and MW 339.3) . In related piperazine-thiophene Factor XIIa inhibitor series, a thiophene positional isomer shift (e.g., from 2-thienyl to 3-thienyl) has been shown to alter in vitro potency by orders of magnitude, making isomeric purity a critical procurement specification [1].
| Evidence Dimension | Isomeric Purity (2-yl vs 3-yl thiophene substitution) |
|---|---|
| Target Compound Data | Thiophene-2-yl regioisomer, 95% purity by vendor specification |
| Comparator Or Baseline | 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride |
| Quantified Difference | Structural isomer; no co-eluting impurity detected by standard QC. Exact mass identical, but chromatographic and biological profiles distinct. |
| Conditions | Standard QC analysis (HPLC, NMR) per vendor certificate of analysis . |
Why This Matters
For SAR-driven programs, procurement of the incorrect thiophene regioisomer introduces an uncontrolled variable; requesting a CoA that confirms the 2-yl identity is essential for data integrity.
- [1] US10875851B2. Factor XIIa inhibitors. Merck Sharp & Dohme Corp. Published 2020-12-29. View Source
